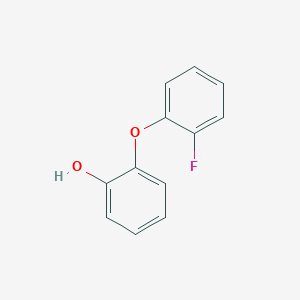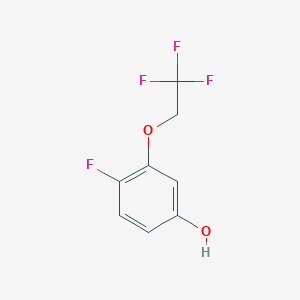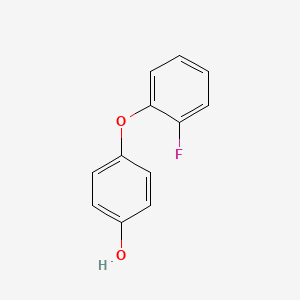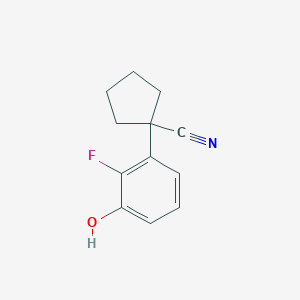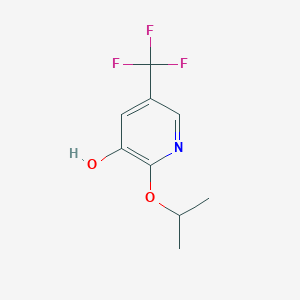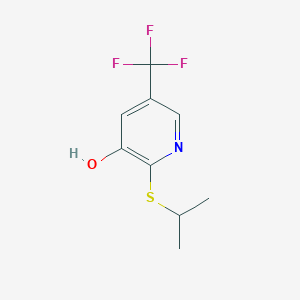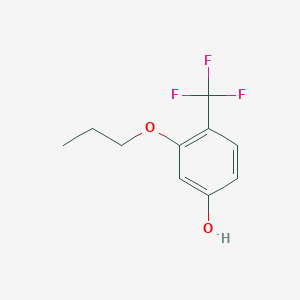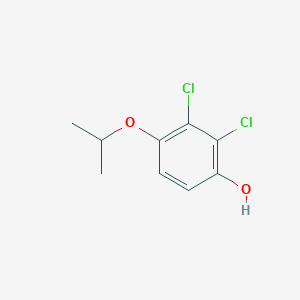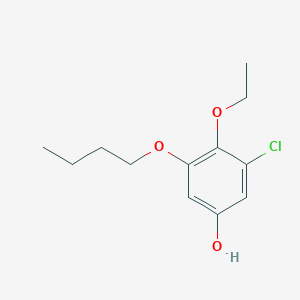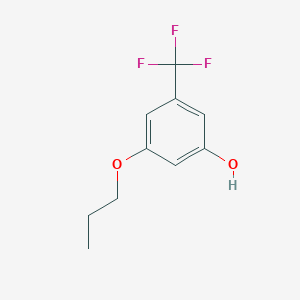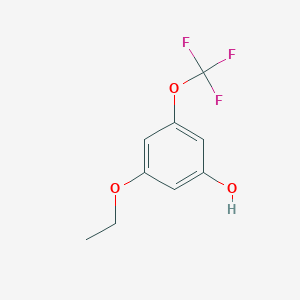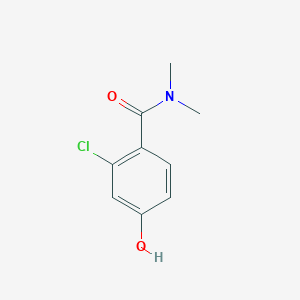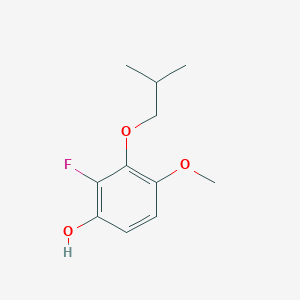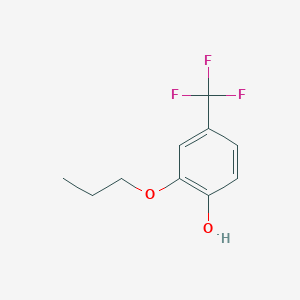
2-Propoxy-4-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propoxy-4-(trifluoromethyl)phenol is an organic compound characterized by a phenolic structure with a trifluoromethyl group and a propoxy group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized through the direct reaction of phenol with propyl bromide in the presence of a strong base like potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 4-(trifluoromethyl)phenol, with propyl bromide in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group, although this is less common due to the stability of the trifluoromethyl group.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Typical reagents include nitric acid for nitration and bromine for halogenation.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
2-Propoxy-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Propoxy-4-(trifluoromethyl)phenol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
2-Propoxyphenol: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenol: Similar structure but lacks the propoxy group.
2-Propoxy-4-chlorophenol: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness: 2-Propoxy-4-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl group and the propoxy group, which can influence its chemical reactivity and biological activity differently compared to compounds with only one of these groups.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-propoxy-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-2-5-15-9-6-7(10(11,12)13)3-4-8(9)14/h3-4,6,14H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIOHSPUGCKWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Cyclohexylamino)methyl]-5-fluorophenol](/img/structure/B8033230.png)
